Cas no 2248333-56-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-chlorophenoxy)pyridine-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-chlorophenoxy)pyridine-3-carboxylate is a specialized organic compound featuring a phthalimide core linked to a substituted pyridine carboxylate moiety. Its structural complexity confers potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the 2-chlorophenoxy group enhances lipophilicity, which may improve membrane permeability in drug design. The compound’s ester functionality offers reactivity for further derivatization, making it a versatile building block in medicinal chemistry. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, supporting research and development efforts targeting novel therapeutic or crop protection agents.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-chlorophenoxy)pyridine-3-carboxylate structure
2248333-56-2 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-chlorophenoxy)pyridine-3-carboxylate
CAS No:2248333-56-2
MF:C20H11ClN2O5
MW:394.76474404335
CID:5945347
PubChem ID:165974120
Update Time:2025-05-25

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-chlorophenoxy)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248333-56-2
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-chlorophenoxy)pyridine-3-carboxylate
    • EN300-6522775
    • Inchi: 1S/C20H11ClN2O5/c21-15-7-3-4-8-16(15)27-17-10-9-12(11-22-17)20(26)28-23-18(24)13-5-1-2-6-14(13)19(23)25/h1-11H
    • InChI Key: XCBQGGAXQHFYST-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1OC1C=CC(=CN=1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 394.0356491g/mol
  • Monoisotopic Mass: 394.0356491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 85.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-chlorophenoxy)pyridine-3-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-chlorophenoxy)pyridine-3-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-chlorophenoxy)pyridine-3-carboxylate (CAS No. 2248333-56-2) and Its Emerging Applications in Chemical Biology

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-chlorophenoxy)pyridine-3-carboxylate, identified by the CAS number 2248333-56-2, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound features a unique structural framework that combines an isoindole core with a pyridine moiety, both of which are well-documented for their diverse biological activities. The presence of a 1,3-dioxo group and a 6-(2-chlorophenoxy) substituent further enhances its pharmacological relevance, making it a subject of intense interest for medicinal chemists and biologists.

Recent advancements in the field of drug discovery have highlighted the importance of multifunctional scaffolds that can modulate multiple biological targets simultaneously. The structural features of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-chlorophenoxy)pyridine-3-carboxylate align well with this trend. The isoindole ring system is known for its role in various bioactive natural products and synthetic molecules, often exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer effects. Meanwhile, the pyridine component is widely recognized for its ability to interact with enzymes and receptors, making it a valuable pharmacophore in drug design.

The 1,3-dioxo functionality is particularly noteworthy as it introduces electrophilic centers that can participate in various chemical reactions, including nucleophilic additions and condensations. This reactivity makes the compound a versatile building block for synthesizing more complex derivatives with tailored biological activities. In contrast, the 6-(2-chlorophenoxy) group adds another layer of complexity by introducing halogenation potential and influencing electronic properties through resonance effects. Such structural elements are often exploited to enhance binding affinity and selectivity towards biological targets.

In the context of contemporary research, this compound has garnered attention for its potential applications in addressing neurological disorders. Studies have suggested that isoindole derivatives can modulate neurotransmitter systems by interacting with specific receptors or enzymes involved in neurodegeneration. The pyridine moiety further complements this potential by enabling interactions with other key targets such as ion channels or kinases. The combination of these features positions 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-chlorophenoxy)pyridine-3-carboxylate as a promising candidate for further exploration in therapeutic development.

Moreover, the compound’s structural complexity allows for fine-tuning its pharmacokinetic properties through structural modifications. Researchers have been exploring ways to optimize solubility, metabolic stability, and bioavailability by altering substituents or functional groups. For instance, the chlorine atom in the 6-(2-chlorophenoxy) group can be replaced or modified to influence electronic distribution and binding interactions. Such modifications are crucial for improving drug-like properties and ensuring efficacy in vivo.

Recent computational studies have also shed light on the molecular interactions of this compound with biological targets. Through molecular docking simulations and quantum mechanical calculations, researchers have been able to predict binding affinities and identify key interaction sites. These insights have guided experimental efforts toward designing more potent analogs with improved therapeutic profiles. The integration of computational chemistry with traditional synthetic approaches has accelerated the discovery process significantly.

The versatility of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-(2-chlorophenoxy)pyridine-3-carboxylate extends beyond pharmaceutical applications. Its unique scaffold has also been explored in materials science and agrochemical research. For example, derivatives of this compound have shown promise as intermediates in synthesizing advanced polymers or as bioactive agents in crop protection formulations. This broad applicability underscores its significance as a versatile chemical entity.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 6-(2-chlorophenoxy)pyridine-3-carboxylate (CAS No. 2248333-56-2) stands out as a structurally intriguing molecule with multifaceted potential across various scientific disciplines. Its unique combination of pharmacological features makes it an attractive scaffold for drug discovery efforts aimed at addressing complex diseases such as cancer and neurodegenerative disorders. As research continues to uncover new applications and optimize its properties,this compound is poised to play an increasingly important role in advancing both medicinal chemistry and material science.

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